molecular formula C10H13N5O3 B12761496 CB6L8R9Fab CAS No. 1092474-56-0

CB6L8R9Fab

Katalognummer: B12761496
CAS-Nummer: 1092474-56-0
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: HNKGMGPCSSJYOT-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of CB6L8R9Fab involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

CB6L8R9Fab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

CB6L8R9Fab has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and as a reference compound for analytical studies In biology, this compound is used in studies related to enzyme inhibition and protein interactionsAdditionally, this compound is used in industrial processes for the synthesis of other compounds and materials .

Wirkmechanismus

The mechanism of action of CB6L8R9Fab involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

CB6L8R9Fab can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include other purine derivatives and enzyme inhibitors. The uniqueness of this compound lies in its specific molecular structure and its ability to interact with particular molecular targets, making it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer

1092474-56-0

Molekularformel

C10H13N5O3

Molekulargewicht

251.24 g/mol

IUPAC-Name

methyl (2S)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate

InChI

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m0/s1

InChI-Schlüssel

HNKGMGPCSSJYOT-LURJTMIESA-N

Isomerische SMILES

COC(=O)[C@H](CCN1C=NC2=C(N=CN=C21)N)O

Kanonische SMILES

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.